Carbobenzyloxyglycylglycyl-L-norleucine

Description

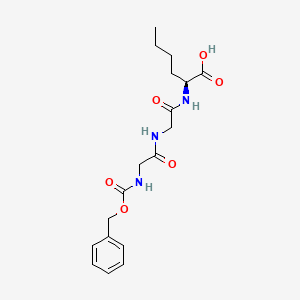

Carbobenzyloxyglycylglycyl-L-norleucine (Cbz-Gly-Gly-L-Norleucine) is a synthetic tripeptide derivative featuring a carbobenzyloxy (Cbz) protecting group, two glycine residues, and L-norleucine. The Cbz group enhances stability during peptide synthesis, while norleucine—a non-proteinogenic amino acid with a linear side chain (CH2CH2CH2CH3)—imparts unique hydrophobicity and conformational flexibility. This compound is primarily utilized in biochemical research, particularly in enzyme-substrate interaction studies and as a precursor for modified peptide synthesis .

Properties

Molecular Formula |

C18H25N3O6 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

(2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C18H25N3O6/c1-2-3-9-14(17(24)25)21-16(23)11-19-15(22)10-20-18(26)27-12-13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25)/t14-/m0/s1 |

InChI Key |

GCKWVKKTTXIAAL-AWEZNQCLSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbobenzyloxyglycylglycyl-L-norleucine is typically synthesized through peptide coupling reactions. The process involves the protection of amino groups using carbobenzyloxy (Cbz) groups and the subsequent coupling of glycine and L-norleucine residues. Common reagents used in these reactions include carbodiimides like DCC (dicyclohexylcarbodiimide) and coupling agents like HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxyglycylglycyl-L-norleucine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to remove the carbobenzyloxy protecting groups.

Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of different peptide derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or reagents like palladium on carbon (Pd/C) are commonly employed.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include deprotected peptides, oxidized derivatives, and substituted peptide analogs.

Scientific Research Applications

Carbobenzyloxyglycylglycyl-L-norleucine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

Biology: Employed in studies related to protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialized peptides for various industrial applications.

Mechanism of Action

The mechanism of action of Carbobenzyloxyglycylglycyl-L-norleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs of Cbz-Gly-Gly-L-Norleucine include:

Key Research Findings

- Side Chain Length and Hydrophobicity: Cbz-Gly-Gly-L-Norleucine’s norleucine side chain (C4) provides intermediate hydrophobicity compared to norvaline (C5) in Carbobenzyloxy-L-norvalyl-L-norleucine. Studies suggest that longer side chains (e.g., norvaline) improve membrane permeability but reduce aqueous solubility .

- Terminal Modifications: The methyl ester derivative of Cbz-Gly-Gly-L-Norleucine exhibits enhanced lipophilicity, making it a candidate for prodrug designs. However, esterase-mediated cleavage is required for activation, which may limit bioavailability .

- Crystallographic Behavior: The crystal structure of N-(benzyloxycarbonyl)glycylglycyl-L-norvaline reveals that shorter side chains (norvaline vs.

- Steric Effects: 2-Methyl-L-norleucine introduces steric hindrance at the C2 position, which can disrupt enzyme binding pockets, as demonstrated in protease inhibition assays .

Discussion of Functional Implications

- Enzyme Interactions: Cbz-Gly-Gly-L-Norleucine’s linear side chain allows for flexible binding to hydrophobic enzyme active sites, whereas branched analogs (e.g., 2-methyl-L-norleucine) may exhibit reduced affinity due to steric clashes .

- Synthetic Utility: The Cbz group in these compounds facilitates selective deprotection during solid-phase peptide synthesis, though norleucine’s non-natural status limits its use in biologically active peptides .

Q & A

Q. Documentation Requirements :

- Specify reagent purity, solvent ratios, and reaction times.

- Include NMR (1H, 13C) and mass spectrometry (MS) data for structural confirmation.

- For novel compounds, provide elemental analysis and chromatographic purity (>95%) .

[Basic] Which analytical techniques are critical for verifying the identity and purity of this compound?

Answer:

Note : For reproducibility, report instrument models (e.g., Bruker AVANCE III HD NMR) and column specifications (C18, 5 µm particle size) .

[Advanced] How can researchers address contradictory bioactivity results for this compound in enzyme inhibition assays?

Answer:

Contradictions often arise from variability in:

- Assay Conditions : Buffer pH (e.g., Tris vs. phosphate), ionic strength, or temperature.

- Compound Handling : Degradation due to improper storage (e.g., -20°C in anhydrous DMSO).

Q. Methodological Solutions :

Standardize Protocols : Adopt uniform assay conditions (e.g., 25°C, pH 7.4).

Stability Testing : Monitor compound integrity via HPLC before and after assays.

Statistical Validation : Use ANOVA to compare replicates and identify outliers .

[Advanced] What strategies optimize the aqueous solubility of this compound for cell-based studies?

Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity.

- pH Adjustment : Test solubility in buffers ranging from pH 6.0–8.0 (e.g., HEPES, PBS).

- Salt Formation : Explore sodium or hydrochloride salts for improved hydrophilicity.

Validation : Measure solubility via UV-Vis spectroscopy and confirm stability over 24 hours .

[Basic] How should researchers design dose-response experiments to evaluate the potency of this compound?

Answer:

Dose Range : Test 6–8 concentrations spanning 0.1× to 100× the estimated IC50.

Controls : Include a positive control (e.g., known inhibitor) and vehicle control (e.g., DMSO).

Data Analysis : Fit sigmoidal curves using software like GraphPad Prism to calculate IC50 and Hill slope.

Documentation : Report % inhibition at each concentration and R² values for curve fitting .

[Advanced] What computational approaches aid in elucidating the binding mechanism of this compound with target enzymes?

Answer:

- Molecular Docking : Use AutoDock Vina to predict binding poses and affinity scores.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability.

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding.

Validation : Cross-validate with mutagenesis data (e.g., Kd changes in enzyme mutants) .

[Basic] What ethical and safety considerations are essential when handling this compound in laboratory settings?

Answer:

- MSDS Review : Document hazards (e.g., irritant properties) and PPE requirements (gloves, goggles).

- Waste Disposal : Neutralize acidic byproducts before disposal per institutional guidelines.

- Ethical Approval : For in vivo studies, obtain IACUC approval and describe humane endpoints .

[Advanced] How can researchers reconcile discrepancies in the reported stability of this compound under varying storage conditions?

Answer:

Controlled Stability Studies : Store aliquots at -20°C, 4°C, and RT; analyze degradation via HPLC at 0, 7, 30 days.

Degradation Kinetics : Apply Arrhenius equation to predict shelf-life at different temperatures.

Excipient Screening : Test stabilizers (e.g., trehalose) to inhibit hydrolysis .

[Basic] What are the best practices for citing spectroscopic data of this compound in publications?

Answer:

- NMR : Report solvent (e.g., CDCl3), frequency (400 MHz), and internal standard (TMS, δ 0.00 ppm).

- MS : Specify ionization mode (ESI+/ESI-) and resolution (high-resolution TOF).

- Deposit Data : Upload raw spectra to repositories like Zenodo for public access .

[Advanced] How do structural modifications of the Cbz group in this compound impact its pharmacological profile?

Answer:

- Analog Synthesis : Replace Cbz with Boc or Fmoc groups; compare logP (via shake-flask method) and permeability (Caco-2 assay).

- SAR Analysis : Corrogate modifications with bioactivity shifts (e.g., IC50 changes ± SEM).

- Computational Modeling : Calculate electrostatic potential maps to rationalize solubility differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.